molecular formula C13H18ClNO2 B1628367 Allyl (S)-3-amino-4-phenylbutyrate hydrochloride CAS No. 352523-25-2

Allyl (S)-3-amino-4-phenylbutyrate hydrochloride

Cat. No.: B1628367
CAS No.: 352523-25-2
M. Wt: 255.74 g/mol
InChI Key: CPSVWAAMLLCQLO-UHFFFAOYSA-N
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Description

Allyl (S)-3-amino-4-phenylbutyrate hydrochloride is a chemical compound that belongs to the class of allyl esters It is characterized by the presence of an allyl group attached to a 3-amino-4-phenylbutyrate moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl (S)-3-amino-4-phenylbutyrate hydrochloride typically involves the esterification of (S)-3-amino-4-phenylbutyric acid with allyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Allyl (S)-3-amino-4-phenylbutyrate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding saturated ester.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the allyl group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

Allyl (S)-3-amino-4-phenylbutyrate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Allyl (S)-3-amino-4-phenylbutyrate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its activity.

Comparison with Similar Compounds

Similar Compounds

  • Allyl (S)-3-amino-4-phenylbutyrate
  • Allyl ®-3-amino-4-phenylbutyrate
  • Allyl (S)-3-amino-4-phenylbutyrate acetate

Uniqueness

Allyl (S)-3-amino-4-phenylbutyrate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where aqueous solubility is important.

Properties

IUPAC Name

prop-2-enyl 3-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-2-8-16-13(15)10-12(14)9-11-6-4-3-5-7-11;/h2-7,12H,1,8-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSVWAAMLLCQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)CC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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